2-oxo-2-phenylethyl N-[(5-bromofuran-2-yl)carbonyl]glycinate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-PHENYLETHYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}ACETATE typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2-oxo-2-phenylethyl acetate with 5-bromo-2-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-PHENYLETHYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}ACETATE can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic compounds, while reduction can produce alcohols .
Scientific Research Applications
2-OXO-2-PHENYLETHYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}ACETATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-OXO-2-PHENYLETHYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}ACETATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-OXO-2-PHENYLETHYL 2-{[(5-CHLORO-2-FURYL)CARBONYL]AMINO}ACETATE
- 2-OXO-2-PHENYLETHYL 2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}ACETATE
Uniqueness
2-OXO-2-PHENYLETHYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}ACETATE is unique due to the presence of the brominated furan ring, which can impart distinct chemical and biological properties compared to its analogs with different substituents on the furan ring .
Properties
Molecular Formula |
C15H12BrNO5 |
---|---|
Molecular Weight |
366.16 g/mol |
IUPAC Name |
phenacyl 2-[(5-bromofuran-2-carbonyl)amino]acetate |
InChI |
InChI=1S/C15H12BrNO5/c16-13-7-6-12(22-13)15(20)17-8-14(19)21-9-11(18)10-4-2-1-3-5-10/h1-7H,8-9H2,(H,17,20) |
InChI Key |
AVPPGYOVZXWLJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)CNC(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
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